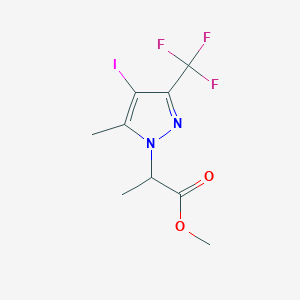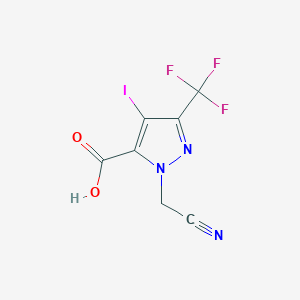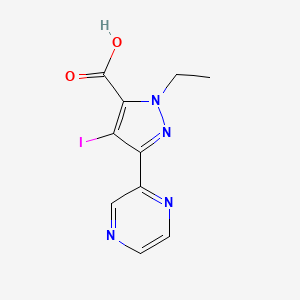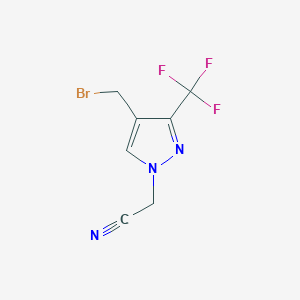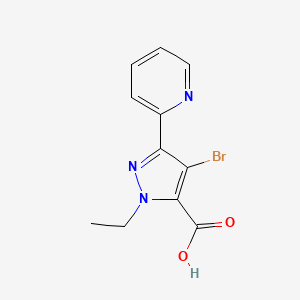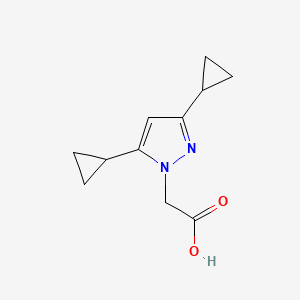
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid (DCPPA) is a cyclopropyl-substituted pyrazole derivative and is a member of the pyrazole family. Pyrazoles are a class of five-membered heterocyclic compounds with a nitrogen atom at the center of the ring. Pyrazoles are used as pharmaceuticals, agrochemicals and in organic synthesis. DCPPA is a versatile compound that has diverse applications in both organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid belongs to the broader class of pyrazole derivatives, which are of significant interest in scientific research due to their diverse biological activities and synthetic applications. Pyrazoles, including compounds like this compound, are synthesized through various methods, including reactions under microwave conditions, which have proven to be efficient for creating a wide array of pyrazole derivatives (Sheetal et al., 2018; A. M. Dar & Shamsuzzaman, 2015). These methods facilitate the exploration of pyrazole's potential in various fields due to their versatility and the efficiency of the synthesis processes.
Role in Medicinal Chemistry
The pyrazole core, including its acetic acid derivatives, is integral to medicinal chemistry, serving as a scaffold for developing compounds with a range of biological activities. Pyrazole derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities, making them valuable in designing new therapeutic agents (A. Cetin, 2020; M. Shaaban et al., 2012). The broad spectrum of biological activities associated with pyrazole derivatives underscores their importance in drug discovery and development, highlighting the potential for compounds like this compound to contribute to new therapeutic solutions.
Applications in Heterocyclic Chemistry
Pyrazole derivatives, including this compound, are crucial in heterocyclic chemistry for synthesizing various biologically active compounds. Their significance is emphasized in the synthesis of complex heterocycles and in exploring their wide-ranging bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties (A. Baumstark et al., 2013; M. A. Gomaa & H. Ali, 2020). The ability to create diverse heterocyclic systems based on the pyrazole scaffold allows for the development of novel compounds with potential therapeutic applications, highlighting the importance of research into specific derivatives like this compound.
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(3,5-dicyclopropyl-1h-pyrazol-1-yl)acetic acid, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong H-bonding interactions .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have a broad impact on various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrazole-bearing compounds can have a broad impact on various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, potentially inhibiting their activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect oxidative stress levels within cells, potentially reducing the production of reactive oxygen species and mitigating cellular damage . This compound’s impact on gene expression and metabolic pathways further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and reduction of oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may influence metabolic flux and alter the levels of specific metabolites, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)6-13-10(8-3-4-8)5-9(12-13)7-1-2-7/h5,7-8H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZUXXXEUZOPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





